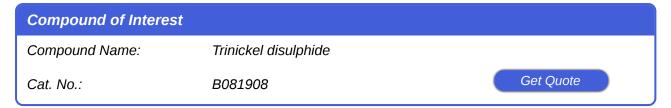


Heazlewoodite (Ni₃S₂): A Technical Guide to its Discovery and Synthesis

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Heazlewoodite (Ni₃S₂), a sulfur-deficient nickel sulfide mineral, holds significant interest due to its unique properties and catalytic potential. First discovered in the late 19th century, its natural formation is intrinsically linked to complex geological processes within ultramafic rocks. In recent years, the controlled synthesis of heazlewoodite, particularly at the nanoscale, has become a focal point for applications in electrocatalysis and energy storage. This technical guide provides a comprehensive overview of the discovery of heazlewoodite, its natural paragenesis, and detailed protocols for its laboratory synthesis. Quantitative data are summarized for comparative analysis, and key processes are visualized through logical diagrams.

Discovery and Nomenclature

Heazlewoodite was first identified and described in 1896.[1][2] The name is derived from its type locality, the Heazlewood district of Tasmania, Australia, where it was initially found.[1][3][4] The mineral is typically found in association with other nickel and iron-bearing minerals such as pentlandite, millerite, and awaruite.[5][6] The type material is housed at the National Museum of Natural History in Washington, D.C., USA.[5]

Natural Formation: Paragenesis

The natural formation of heazlewoodite is a result of specific metamorphic processes occurring within terrestrial ultramafic rocks like peridotite and dunite.[1][7] It is considered the least sulfur-





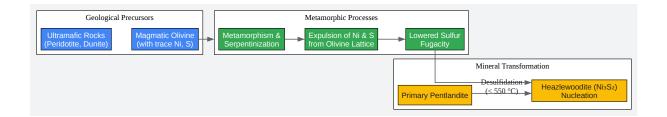


saturated of the nickel sulfide minerals.[1]

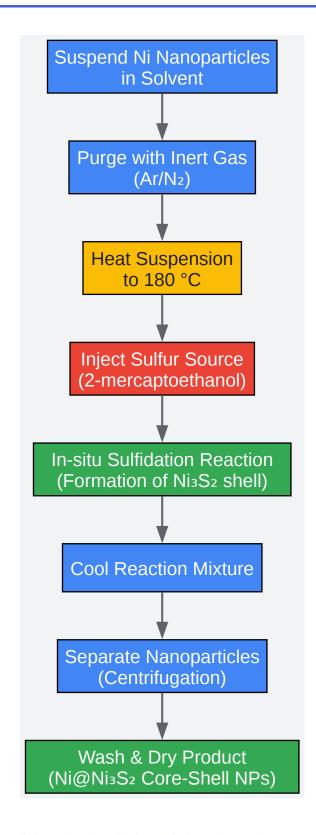
The process begins with magmatic olivine, which can contain trace amounts of nickel (up to ~4000 ppm) and sulfur (up to ~2500 ppm) within its crystal lattice.[1][7] During metamorphism, particularly processes like serpentinization, these elements are expelled from the olivine lattice. [1] The loss of volatiles during serpentinization tends to lower the sulfur fugacity (the effective partial pressure of sulfur).[1][7] In this low-sulfur, reducing environment, the nickel and sulfur reconstitute into the most stable, sulfur-poor nickel sulfide available, which is heazlewoodite (Ni₃S₂).[1][7][8] This process often involves the alteration or desulfidation of primary sulfides like pentlandite, a reaction that occurs below 550 °C.[8][9]

Logical Pathway for Natural Heazlewoodite Formation









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- To cite this document: BenchChem. [Heazlewoodite (Ni₃S₂): A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081908#synthesis-and-discovery-of-heazlewoodite-mineral]

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